五溴假吲哚

描述

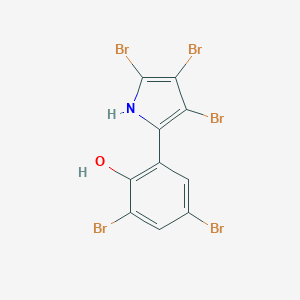

Pentabromopseudilin is a bioactive natural product that contains a highly halogenated 2-arylpyrrole moiety. It is a unique hybrid bromophenol-bromopyrrole compound, composed of over 70% bromine atoms, contributing to its potent bioactivity. Pentabromopseudilin was first isolated from Pseudomonas bromoutilis and has since been found to be produced by other marine microbes, including Alteromonas luteoviolaceus, Chromobacteria, and Pseudoalteromonas species .

科学研究应用

Pentabromopseudilin has a wide range of scientific research applications due to its potent bioactivity. It has been studied for its antibiotic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, pentabromopseudilin exhibits antitumor, antifungal, and phytotoxic activities . It also inhibits myosin-dependent processes, making it a valuable tool for studying myosin motor proteins .

作用机制

Target of Action

Pentabromopseudilin (PBP) is a unique hybrid bromophenol-bromopyrrole compound that is made up of over 70% bromine atoms, contributing to its potent bioactivity . The primary targets of PBP are myosin and Transforming Growth Factor-beta (TGF-β) . Myosin is a motor protein that plays a crucial role in muscle contraction and many other cellular processes. TGF-β is a cytokine that controls proliferation, cellular differentiation, and other functions in most cells.

Mode of Action

PBP acts as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity . PBP-induced reductions in the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation extend the time required per myosin ATPase cycle in the absence and presence of actin . Additionally, coupling between the actin and nucleotide binding sites is reduced in the presence of the inhibitor . PBP also acts as an effective inhibitor of TGF-β activity .

Biochemical Pathways

The biosynthesis of PBP was first shown through isotope feeding studies, and then biochemically when genomic data of PBP-producing strains became readily available . Feeding studies with Alteromonas luteoviolaceus were performed on a defined medium. D, L - [5- 13 C]proline was incorporated symmetrically, demonstrating that the pyrrole ring of pentabromopseudilin is derived from proline .

Result of Action

PBP demonstrates a high in vitro activity (IC 50 = 0.1 μM) against methicillin-resistant Staphylococcus aureus (MRSA) . It also demonstrates a wide variety of in vitro biological functions including antitumor activity, antifungal activity, myosin inhibition , human lipoxygenase inhibition , and phytotoxicity .

生化分析

Biochemical Properties

PBP demonstrates a wide variety of in vitro biological functions including antitumor activity, antifungal activity, myosin inhibition, and human lipoxygenase inhibition . It is the most active member in its class, demonstrating a high in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

PBP has been identified as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity . It also demonstrates cytotoxic, antibacterial, and phytotoxic activities .

Molecular Mechanism

PBP inhibits the ATPase activities of a wide range of myosins with a distinct pattern of selectivity .

Temporal Effects in Laboratory Settings

The biosynthesis of PBP was first shown through isotope feeding studies . D, L-[5-13 C]proline was incorporated symmetrically, demonstrating that the pyrrole ring of PBP is derived from proline .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of PBP in animal models, early investigations pointed at intrigue in regards to the pyrrole’s particularly potent activity against gram-positive bacteria .

Metabolic Pathways

The biosynthesis of PBP, among other halopyrroles, has been elucidated via the identification of the conserved brominated marine pyrroles/phenols (bmp) pathway .

Transport and Distribution

It is predicted to bind in a groove close to the actin and nucleotide binding site .

Subcellular Localization

It is known to bind at a site near the tip of the 50-kDa domain of myosin , suggesting a possible localization at the myosin motor domain.

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of pentabromopseudilin involves feeding isotopically-labeled putative precursors of the phenol and pyrrole rings to pentabromopseudilin-producing bacteria. The pyrrole ring of pentabromopseudilin is derived from proline . The benzene moiety of pentabromopseudilin derives from the shikimic acid pathway, with p-hydroxy benzoic acid as its direct precursor .

Industrial Production Methods: Industrial production methods for pentabromopseudilin are not well-documented, as it is primarily obtained through biosynthesis by marine bacteria. advancements in genomic sequencing and synthetic biology may pave the way for more efficient industrial production methods in the future.

化学反应分析

Types of Reactions: Pentabromopseudilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple bromine atoms and the phenol and pyrrole moieties.

Common Reagents and Conditions: Common reagents used in the reactions of pentabromopseudilin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve mild to moderate temperatures and neutral to slightly acidic pH levels.

Major Products Formed: The major products formed from the reactions of pentabromopseudilin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield brominated quinones, while substitution reactions may produce various brominated derivatives.

相似化合物的比较

Similar Compounds: Similar compounds to pentabromopseudilin include other halogenated pyrrole-phenol natural products such as pentachloropseudilin and marinopyrroles . These compounds share structural similarities and exhibit potent bioactivity against Gram-positive bacterial pathogens.

Uniqueness: Pentabromopseudilin is unique due to its high bromine content and its potent bioactivity against a wide range of biological targets. Its ability to inhibit myosin motor proteins sets it apart from other similar compounds, making it a valuable tool for studying myosin-dependent processes and developing new therapeutic agents.

生物活性

Pentabromopseudilin (PBP) is a naturally occurring compound originally isolated from the marine bacterium Pseudomonas bromoutilis. It has garnered significant attention due to its diverse biological activities, particularly its role as an inhibitor of myosin motor proteins and its effects on various signaling pathways. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of PBP, supported by data tables and research findings.

PBP primarily acts as an inhibitor of myosin-dependent processes . Research has demonstrated that it interferes with the myosin ATPase cycle, which is crucial for muscle contraction and cellular motility. Specifically, PBP reduces the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation, thereby extending the duration of the ATPase cycle. This inhibition occurs through binding at a novel allosteric site on myosin, distinct from other known inhibitors such as blebbistatin .

Binding Characteristics

- Binding Site : PBP binds approximately 16 Å from the nucleotide binding site of myosin.

- Inhibition Concentration : The half-maximal inhibitory concentration (IC50) for PBP against myosin V is reported to be around 1.2 µM .

- Reversibility : The inhibitory effects of PBP are reversible; motile activity can recover shortly after washout .

Inhibition of Myosin Activity

PBP has been shown to significantly decrease the motility of myosin on actin filaments. For instance, adding 10 µM PBP reduces the sliding velocity of chicken myosin-5a on F-actin from 600 nm/s to 13 nm/s without affecting filament numbers . This profound effect underscores its potential as a tool for studying myosin function.

Impact on TGF-β Signaling

Recent studies have highlighted PBP's role in inhibiting transforming growth factor-beta (TGF-β) signaling pathways. It suppresses TGF-β-induced Smad2/3 phosphorylation and promotes the degradation of type II TGF-β receptors (TβRII), thus attenuating TGF-β-mediated cellular responses such as epithelial-mesenchymal transition (EMT) . This mechanism suggests potential therapeutic applications in fibrosis and cancer treatment.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of pentabromopseudilin:

属性

IUPAC Name |

2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMNWKJHYOZUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314744 | |

| Record name | Pentabromopseudilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10245-81-5 | |

| Record name | 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10245-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromopseudilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010245815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC288032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentabromopseudilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTABROMOPSEUDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUV7D4FJ9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。